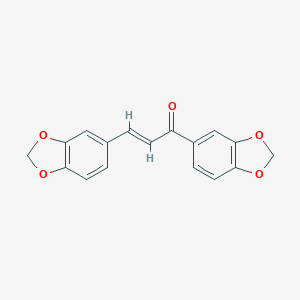

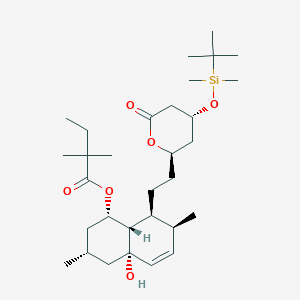

(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one

Vue d'ensemble

Description

(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one, or BDBP, is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in various scientific disciplines. BDBP is a highly stable compound, with the ability to resist oxidation and hydrolysis. It has been used in a variety of research applications, including as a novel drug delivery system, a catalyst for organic reactions, and as a photochemical reagent.

Applications De Recherche Scientifique

Anticancer Activity

Bis(3,4-methylenedioxy)chalcone has been studied for its potential anticancer properties. Chalcones are known to exhibit a wide range of therapeutic activities, including anticancer effects . They can act on various stages of cancer development, including tumor initiation, promotion, and progression. The compound’s ability to interfere with cell cycle regulation and induce apoptosis in cancer cells makes it a promising candidate for cancer therapy research.

Antioxidant Properties

This compound also serves as an antioxidant. Chalcones have been reported to possess significant antioxidant activity, which helps in protecting cells from oxidative stress-induced damage . This property is particularly beneficial in the prevention of diseases where oxidative stress plays a key role, such as neurodegenerative diseases and cardiovascular disorders.

Anti-inflammatory Applications

The anti-inflammatory properties of bis(3,4-methylenedioxy)chalcone are another area of interest. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, which are involved in the inflammatory response . This makes it a potential therapeutic agent for treating various inflammatory conditions.

Antihypertensive Effects

Research has indicated that chalcones can exhibit antihypertensive effects . Bis(3,4-methylenedioxy)chalcone may contribute to the management of high blood pressure by influencing the pathways involved in vascular tone and blood pressure regulation.

Antimalarial Activity

Chalcones, including bis(3,4-methylenedioxy)chalcone, have been explored for their antimalarial properties . They have the potential to inhibit the growth of Plasmodium species, the parasites responsible for malaria, making them valuable in the development of new antimalarial drugs.

Antiulcer Potential

The compound has been studied for its antiulcer activity. It may offer protective effects against gastric ulcers by strengthening the gastric mucosal barrier or reducing gastric acid secretion .

Antiviral and Antiprotozoal Activities

Bis(3,4-methylenedioxy)chalcone has shown promise in the treatment of viral and protozoal infections. Its ability to inhibit the replication of certain viruses and protozoa can be harnessed to develop new treatments for these infectious diseases .

Neuroprotective Effects

Studies have utilized bis(3,4-methylenedioxy)chalcone in the research of amyloid diseases and synucleinopathies, such as Alzheimer’s disease, type 2 diabetes, and Parkinson’s disease . Its potential to inhibit the formation of β-amyloid plaques and provide neuroprotection is of significant interest in the field of neurology.

Mécanisme D'action

Target of Action

Bis(3,4-methylenedioxy)chalcone, also known as (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one or 2-Propen-1-one,1,3-bis(1,3-benzodioxol-5-yl)-, is primarily used in the study of amyloid diseases . These diseases include Alzheimer’s disease, type 2 diabetes, and Parkinson’s disease . The compound’s primary targets are therefore likely to be proteins or enzymes involved in the formation or degradation of amyloid plaques, which are characteristic of these diseases.

Mode of Action

Given its use in the study of amyloid diseases, it is likely that it interacts with its targets to inhibit the formation of amyloid plaques or promote their degradation

Biochemical Pathways

Chalcones, the class of compounds to which Bis(3,4-methylenedioxy)chalcone belongs, are the biogenetic precursors of flavonoids and isoflavonoids . These compounds are abundant in plants and have a wide range of biological activities. The affected pathways and their downstream effects are likely to be diverse and depend on the specific targets of the compound.

Pharmacokinetics

A related chalcone derivative showed a fast clearance rate in pharmacokinetics studies, displaying a biphasic pattern with t1/2(f) = 30 min ± 009 and t1/2(S) = 4 h 20 min ± 006 . In vivo single-photon emission computed tomography (SPECT) imaging in rabbits reiterated the pharmacokinetics data with initially high brain uptake followed by rapid washout .

Result of Action

The molecular and cellular effects of Bis(3,4-methylenedioxy)chalcone’s action are likely to be related to its role in the study of amyloid diseases. It may inhibit the formation of amyloid plaques or promote their degradation, thereby potentially alleviating the symptoms of these diseases .

Propriétés

IUPAC Name |

(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c18-13(12-3-6-15-17(8-12)22-10-20-15)4-1-11-2-5-14-16(7-11)21-9-19-14/h1-8H,9-10H2/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVBIPGXQAUWBA-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one | |

CAS RN |

76530-89-7 | |

| Record name | NSC162494 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

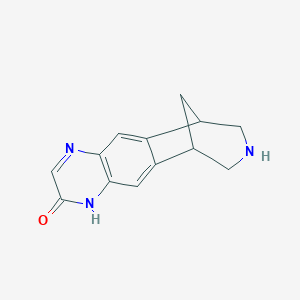

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)